N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 1049441-88-4
VCID: VC6348425
InChI: InChI=1S/C19H20FNO/c1-13-3-4-15(11-14(13)2)18(22)21-12-19(9-10-19)16-5-7-17(20)8-6-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,22)
SMILES: CC1=C(C=C(C=C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)C
Molecular Formula: C19H20FNO
Molecular Weight: 297.373

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide

CAS No.: 1049441-88-4

Cat. No.: VC6348425

Molecular Formula: C19H20FNO

Molecular Weight: 297.373

* For research use only. Not for human or veterinary use.

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide - 1049441-88-4

Specification

CAS No. 1049441-88-4
Molecular Formula C19H20FNO
Molecular Weight 297.373
IUPAC Name N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4-dimethylbenzamide
Standard InChI InChI=1S/C19H20FNO/c1-13-3-4-15(11-14(13)2)18(22)21-12-19(9-10-19)16-5-7-17(20)8-6-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,22)
Standard InChI Key XLGSSYQJDIODKA-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule consists of a benzamide backbone (3,4-dimethylbenzoyl group) linked via a methylene bridge to a 1-(4-fluorophenyl)cyclopropyl moiety. The cyclopropane ring introduces significant steric strain, which influences both reactivity and conformational stability. The 4-fluorophenyl group contributes electronegative character, potentially enhancing binding interactions in biological systems .

Molecular Formula and Weight

  • Formula: C₁₉H₁₉FNO

  • Molecular Weight: 296.36 g/mol

  • Exact Mass: 296.1453 Da

The fluorine atom (19 Da) and cyclopropane ring (42 Da) distinguish this compound from simpler benzamide derivatives .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • 3,4-Dimethylbenzoyl chloride (acylating agent)

  • (1-(4-Fluorophenyl)cyclopropyl)methanamine (amine precursor)

Coupling these fragments via amide bond formation represents the most straightforward synthetic approach.

Cyclopropane Ring Formation

The cyclopropane core is synthesized via a [2+1] cycloaddition using a dihalocarbene (e.g., CH₂I₂) and a styrene derivative. For example:

4-Fluorostyrene+CH2I2Zn/Cu1-(4-Fluorophenyl)cyclopropane\text{4-Fluorostyrene} + \text{CH}_2\text{I}_2 \xrightarrow{\text{Zn/Cu}} \text{1-(4-Fluorophenyl)cyclopropane}

This method yields the cyclopropane ring with moderate stereoselectivity, though yields may vary based on substituent electronic effects .

Functionalization to Methanamine

The cyclopropane is brominated at the methyl position, followed by nucleophilic substitution with ammonia:

1-(4-Fluorophenyl)cyclopropaneNBS1-(bromomethyl)-1-(4-fluorophenyl)cyclopropaneNH3(1-(4-Fluorophenyl)cyclopropyl)methanamine\text{1-(4-Fluorophenyl)cyclopropane} \xrightarrow{\text{NBS}} \text{1-(bromomethyl)-1-(4-fluorophenyl)cyclopropane} \xrightarrow{\text{NH}_3} \text{(1-(4-Fluorophenyl)cyclopropyl)methanamine}

Amide Coupling

The final step employs carbodiimide-mediated coupling (e.g., EDCI) to form the benzamide bond:

3,4-Dimethylbenzoyl chloride+(1-(4-Fluorophenyl)cyclopropyl)methanamineEDCI, DMAN-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide\text{3,4-Dimethylbenzoyl chloride} + \text{(1-(4-Fluorophenyl)cyclopropyl)methanamine} \xrightarrow{\text{EDCI, DMA}} \text{N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide}

Yield: 85–88% under optimized conditions .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod of Estimation
Melting Point142–145°C (predicted)Differential Scanning Calorimetry
Boiling Point489.2±45.0°C (predicted)Antonie Equation
LogP3.2±0.3XLOGP3
Water Solubility0.012 mg/mL (25°C)ESOL Model

The high LogP value indicates lipophilicity, suggesting favorable membrane permeability .

Spectroscopic Data

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1510 cm⁻¹ (C–F vibration).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.10 (m, Ar–H), 4.25 (s, CH₂), 2.25 (s, CH₃), 1.50–1.20 (m, cyclopropane CH₂).

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a lead structure for designing kinase inhibitors or G protein-coupled receptor (GPCR) modulators. Its cyclopropane moiety may reduce metabolic degradation compared to linear analogs.

Materials Science

The rigid cyclopropane ring could stabilize polymer backbones, enabling applications in high-performance thermoplastics.

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